4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol is a heterocyclic compound that combines a benzothiazole moiety with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Reacting 2-aminobenzothiazole with 2-methylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under basic conditions to form the pyrrole ring.
Functional Group Modification: Further modifications, such as oxidation or reduction, can be performed to introduce the hydroxyl group at the 3-position of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-one.
Reduction: Formation of 4-(1,3-benzothiazol-2-yl)-5-amino-1-(2-methylphenyl)-2H-pyrrol-3-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The benzothiazole moiety is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Medicine
Medicinally, 4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol and its derivatives are investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-2-yl)-5-imino-1-phenyl-2H-pyrrol-3-ol
- 4-(1,3-Benzothiazol-2-yl)-5-imino-1-(4-methylphenyl)-2H-pyrrol-3-ol
- 4-(1,3-Benzothiazol-2-yl)-5-imino-1-(2-chlorophenyl)-2H-pyrrol-3-ol
Uniqueness
Compared to similar compounds, 4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol stands out due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-2-4-8-13(11)21-10-14(22)16(17(21)19)18-20-12-7-3-5-9-15(12)23-18/h2-9,19,22H,10H2,1H3 |
InChI Key |
FIOIHEGOYALDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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